molecular formula C7H5NaO2S B085810 Sodium thiosalicylate CAS No. 134-23-6

Sodium thiosalicylate

Cat. No. B085810
CAS RN: 134-23-6
M. Wt: 176.17 g/mol
InChI Key: HBAIZOJDXAXWHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sodium thiosalicylate and related compounds often involves reactions that yield significant insights into the compound's versatile nature. For instance, reactions of gold(I) isocyanide complexes with sodium thiosalicylate in water/dichloromethane systems result in high yields of (isocyanide)gold(I) thiosalicylates. These reactions are noteworthy for the supramolecular structures they form, governed by Au--Au interactions and hydrogen bonding through the carboxylic acid groups (Schneider, Bauer, & Schmidbaur, 1996). Similarly, the synthesis of the trisodium salt of bis(thiosalicylato)aurate(I) reveals the compound's ability to act both as a reducing agent for Au(III) ions and as donor ligands coordinating to the reduced Au(I) (Nomiya et al., 1995).

Molecular Structure Analysis

The molecular structure of sodium thiosalicylate derivatives provides valuable information on their potential applications. For instance, X-ray diffraction studies have elucidated the solid-state structures of various thiosalicylate complexes, revealing significant supramolecular assembly based on auriophilic and hydrogen bonding (Schneider, Bauer, & Schmidbaur, 1996). These findings are crucial for understanding the compound's reactivity and potential for forming complex structures.

Chemical Reactions and Properties

Thiosalicylates participate in diverse chemical reactions, indicating a broad spectrum of chemical properties. For example, sodium thiosulfate has been used as a sulfur source in the site-selective acylation of phenols, demonstrating the compound's versatility in chemical synthesis (Liao, Lin, Kuo, & Liang, 2022). Additionally, thiosalicylates are involved in the synthesis and mass spectrometric investigations of mercurate(II) complexes, providing insights into their structural and electronic properties (Henderson, Thomas, Okpareke, & Tiekink, 2019).

Scientific Research Applications

1. Removal of Pb (II) Ions from Aqueous Solution

  • Summary of Application : Sodium thiosalicylate is used in the synthesis of a new solid-supported ionic liquid (SSIL) that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL, labelled as Si-TS-SSIL, is used as an extractant to remove Pb (II) ions from an aqueous solution .
  • Methods of Application : The ionic liquid 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]) was synthesized and then chemically immobilized on activated silica gel to produce Si-TS-SSIL . The removal study of Pb (II) ions from an aqueous solution was carried out using Si-TS-SSIL as an extractant .
  • Results or Outcomes : The maximum removal capacity was found to be 8.37 mg/g . The kinetics study was well fitted with the pseudo-second order model .

2. Synthesis of Thiosalicylate Ionic Liquids

  • Summary of Application : Sodium thiosalicylate is used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline and pyrrolidinium cations .
  • Methods of Application : The formation of ionic liquids was carried out by quaternization of imidazole with haloalkane . This is followed by the metathesis process which provides the desired anions of ionic liquids . ILs were also prepared by acid/base neutralization reaction hydroxide ILs with thiosalicyalte acids .
  • Results or Outcomes : The compounds were characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR) and mass spectra (ESI-MS) . Their glass-transition temperatures, melting points and decomposition temperatures have been measured .

3. Solid Electrolyte of Solid-State Sodium-Ion Batteries

  • Summary of Application : Sodium thiosalicylate is used in the development of solid electrolytes for solid-state sodium-ion batteries . These batteries are gaining significant traction as large-scale energy storage devices due to their relatively low cost .
  • Methods of Application : The development of solid electrolytes involves advancements in various types of electrolytes, including inorganic solid electrolytes, polymer solid electrolytes, and plastic crystal solid electrolytes .
  • Results or Outcomes : The research is ongoing, and the current challenge is to achieve comparable performance to liquid electrolytes at room temperature due to the low ionic conductivity of solid electrolytes .

4. Electrolyte Additives for Subzero-Temperature Aqueous Sodium-Ion Batteries

  • Summary of Application : Sodium thiosalicylate is used as an electrolyte additive in the development of subzero-temperature aqueous sodium-ion batteries . These batteries are being researched to improve their performance under low temperature conditions .
  • Methods of Application : The development involves the use of various electrolyte additives, including Sodium thiosalicylate, to enhance the electrochemical performance of the batteries at subzero temperatures .
  • Results or Outcomes : The research is ongoing, and the current challenge is to overcome the limitations of these batteries at low temperatures .

Safety And Hazards

Sodium Thiosalicylate should be handled in a well-ventilated place with suitable protective equipment . It is associated with the risk of contact dermatitis . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .

properties

IUPAC Name

sodium;2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZOJDXAXWHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-93-3 (Parent)
Record name Sodium thiosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90928380
Record name Sodium 2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium thiosalicylate

CAS RN

134-23-6
Record name Sodium thiosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM THIOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 15.4 g (0.1 mole) of 2-mercaptobenzoic acid in 20 ml of ethanol was added a solution of 3.8 g (95 moles) of sodium hydroxide in 10 ml of ethanol. The ethanol was removed on a rotary evaporator at 50 mm and the residual solid was triturated several times with ethanol to remove any unreacted 2-mercaptobenzoic acid. The washed solid was dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 10.8 g (61% yield).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-mercaptobenzoic acid (15.4 g, 0.1 mole) in 50 ml of 1,2-dimethoxyethane (DME) was slowly added, with cooling, to a stirred suspension of 0.1 mole of sodium hydride in DME, the suspension having been prepared by washing 4.2 grams of a 57% oil dispersion with dry n-hexane (3 times) and replacing the last wash with dry 1,2-dimethoxyethane (50 ml). Cooling was necessary to maintain the temperature below 25°C. The resultant suspension was heated at 50°C for 2 hours, cooled to 0°C and filtered. The solid was washed well with cold DME (ca. 50 ml) and dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 17.6 g (100% yield);
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium thiosalicylate
Reactant of Route 2
Sodium thiosalicylate
Reactant of Route 3
Reactant of Route 3
Sodium thiosalicylate
Reactant of Route 4
Reactant of Route 4
Sodium thiosalicylate
Reactant of Route 5
Reactant of Route 5
Sodium thiosalicylate
Reactant of Route 6
Sodium thiosalicylate

Citations

For This Compound
135
Citations
W Schneider, A Bauer, H Schmidbaur - Organometallics, 1996 - ACS Publications
… Preparation of 2a,b: The RNCAuCl complex was dissolved in dichloromethane (5 mL) and added to an equimolar amount of sodium thiosalicylate dissolved in water (5 mL). After the …
Number of citations: 114 pubs.acs.org
DW Knox, WJ Boever - The Journal of Zoo Animal Medicine, 1979 - JSTOR
… time 1 mg dexamethazone and 75 mg sodium thiosalicylate was given. Eight hours after initial … Then, an additional 10 mg xylazine and 100 mg sodium thiosalicylate and 3,000 units …
Number of citations: 3 www.jstor.org
Y Tan, Y Wang, L Jiang, D Zhu - Journal of colloid and interface science, 2002 - Elsevier
… Conversely, only monodisperse small sodium thiosalicylate-stabilized particles are observed in Fig. 4b. In addition, the stabilizer itself may inf uence the nanocluster growth dynamics. …
Number of citations: 162 www.sciencedirect.com
W Wu, N Ercal - Journal of Chromatography B, 2004 - Elsevier
… Thiocyl (sodium thiosalicylate) has the similar structure to sodium salicylate and asprin (Fig. 1)—the well-known agents to suppress the symptoms of inflammation and also exert …
Number of citations: 2 www.sciencedirect.com
RJ Nick, GB Ray, KM Fish, TG Spiro… - Journal of the American …, 1991 - ACS Publications
… equiv of sodium thiosalicylate. Lower panel: (a) Visible spectrum of 6.5 µ MnHRP … I which has been reduced with 1 equiv of sodium thiosalicylate, yielding an Mn(III) species. Visible …
Number of citations: 55 pubs.acs.org
M HEKI, S YOGI - Japanese Journal of Medical Science and Biology, 1954 - jstage.jst.go.jp
… While, in animals injected with the toxin treated with 1 Mg sodium thiosalicylate, the latent period was prolonged 4 hours, and the disease progressed so slow that first the symptoms …
Number of citations: 8 www.jstage.jst.go.jp
DK Chatterjee, BK Seal - Proceedings of the Indian Academy of Sciences …, 1992 - Springer
ViscosityB-coefficients of sodium salts of salicylic, thiosalicylic, anthranilic, 2,6-dihydroxy benzoic and ito-anisic acids have been measured at 298, 303 and 308 K respectively. …
Number of citations: 3 link.springer.com
FB Mustafa - 2010 - utpedia.utp.edu.my
… Sodium thiosalicylate was synthesized based on neutralization reaction under stirring and ambient conditions of equal molar ratios of thiosalicyalte acid and NaOH while this base is in …
Number of citations: 2 utpedia.utp.edu.my
LK Sykes, DA Geier, PG King, JK Kern… - Indian Journal of …, 2014 - academia.edu
… Developed in 1927, it is 49.55% Hg by weight and is rapidly broken down into ethylHg chloride, ethyl-Hg hydroxide and sodium thiosalicylate in aqueous saline environments, such as …
Number of citations: 18 www.academia.edu
DPIGSK Free, TAP Trace, IPIAP Free, VVM Free…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.